molecular formula C8H12N2O3 B7875106 2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid

2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid

Cat. No.: B7875106
M. Wt: 184.19 g/mol
InChI Key: VGWZEWLAMCOXNR-UHFFFAOYSA-N
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Description

2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with an isobutyl group (-CH2CH(CH2)2) and at position 5 with an acetic acid moiety (-CH2COOH). The 1,2,4-oxadiazole ring confers metabolic stability and hydrogen-bonding capabilities, while the isobutyl substituent introduces steric bulk and lipophilicity.

Properties

IUPAC Name

2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5(2)3-6-9-7(13-10-6)4-8(11)12/h5H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWZEWLAMCOXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime-Carboxylic Acid Cyclocondensation

The most prevalent method for 1,2,4-oxadiazole synthesis involves the reaction of amidoximes with carboxylic acid derivatives. Adapted from procedures in, this approach can be tailored for the target compound:

  • Synthesis of Isobutyl-Substituted Amidoxime :

    • A nitrile precursor (e.g., 3-isobutylpropanenitrile) is treated with hydroxylamine hydrochloride in methanol under reflux, yielding the corresponding amidoxime.

    • Example: Reaction of 3-isobutylpropanenitrile with NH2_2OH·HCl and Et3_3N in MeOH at 60°C for 6 hours generates 3-isobutylpropanamidoxime.

  • Cyclization with Activated Acetic Acid :

    • The amidoxime is coupled with a protected acetic acid derivative (e.g., tert-butyl bromoacetate) using EDC·HCl and HOBt in dichloromethane.

    • Heating the intermediate at 100°C induces cyclodehydration, forming the oxadiazole ring.

Key Reaction Conditions :

StepReagents/ConditionsYieldSource
Amidoxime formationNH2_2OH·HCl, Et3_3N, MeOH, 60°C, 6h75–85%
CyclizationEDC·HCl, HOBt, DCM, 100°C, 16h60–70%

Protecting Group Strategies

Transient Protection of Carboxylic Acid

To prevent side reactions during cyclization, the acetic acid moiety is often protected as a tert-butyl ester, which is later cleaved with trifluoroacetic acid (TFA):

  • Esterification :

    • Bromoacetic acid is treated with tert-butanol under Steglich conditions (DCC, DMAP).

  • Deprotection :

    • Post-cyclization, the tert-butyl group is removed via TFA in DCM, yielding the free acid.

Critical Data :

  • Deprotection efficiency: >95%.

  • Purity after recrystallization: >98%.

Purification and Characterization

Flash Chromatography

Reaction mixtures are purified using gradients of ethyl acetate in petroleum ether (e.g., 2–15% EtOAC). Polar byproducts, such as unreacted amidoximes, elute later, ensuring high purity (>98%).

Spectroscopic Confirmation

  • 1^1H NMR : The isobutyl group’s characteristic doublet of quartets appears at δ 1.8–2.1 ppm, while the oxadiazole ring’s protons resonate near δ 8.0–8.2 ppm.

  • MS (ESI) : Molecular ion peak at m/z 199.1 [M+H]+^+ .

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the acetic acid moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the oxadiazole ring or the acetic acid side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring or the acetic acid side chain.

Scientific Research Applications

2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Diversity and Physicochemical Properties

The biological and physicochemical profiles of 1,2,4-oxadiazole derivatives are highly dependent on substituents at positions 3 and 5. Below is a systematic comparison with key analogs:

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazol-5-yl Acetic Acid Derivatives
Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid Isobutyl C9H14N2O3* 198.22* Not explicitly reported -
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid 4-Methoxyphenyl C11H10N2O4 234.21 Potent aldose reductase inhibitor (IC50: submicromolar); prevents cataracts in rat models
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid Cyclopropyl C7H8N2O3 168.15 High synthetic yield (74%); m.p. 138°C (ethanol crystallization)
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid 4-Chlorophenyl C10H7ClN2O3 238.63 Preclinical candidate for metabolic disorders
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid Methyl C10H8N2O3 204.18 High purity (97%); used in crystallography studies
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol Phenyl C14H10N2O2 238.24 DNA-binding agent (docking energy: -6.58 kcal/mol)
Key Observations:
  • Substituent Effects on Bioactivity : Aromatic substituents (e.g., 4-methoxyphenyl, 4-chlorophenyl) enhance aldose reductase inhibition due to π-π stacking and hydrophobic interactions with enzyme pockets. Larger groups like benzyl reduce activity, suggesting steric constraints .
  • Alkyl vs. Aromatic Groups : The isobutyl group in the target compound may improve membrane permeability compared to phenyl analogs but could reduce target affinity due to weaker electronic interactions.
  • Physicochemical Trends : Cyclopropyl and methyl substituents lower molecular weight and melting points, enhancing solubility. For example, the cyclopropyl analog crystallizes at 138°C, whereas phenyl derivatives often require higher temperatures .

Biological Activity

2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anti-cancer, antibacterial, and anti-inflammatory activities, supported by relevant research findings and data tables.

  • Chemical Formula: C8_8H12_{12}N2_2O3_3
  • Molecular Weight: 184.19 g/mol
  • CAS Number: 1245534-03-5
  • InChI Key: [Not provided]

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds containing oxadiazole moieties. In particular, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50_{50} (µM)Reference
This compoundMCF-725.72 ± 3.95
Similar Oxadiazole DerivativeHCT11624.74
Similar Oxadiazole DerivativeHepG21.1

Case Study : A study demonstrated that compounds with oxadiazole structures exhibited IC50_{50} values comparable to standard chemotherapeutics like Doxorubicin and 5-Fluorouracil across multiple cancer cell lines, indicating their potential as lead compounds for further development in cancer therapy .

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been investigated. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus40
Escherichia coli200
Pseudomonas aeruginosa500

Research Findings : The compound demonstrated a significant inhibitory effect on Staphylococcus aureus with an MIC of 40 µg/mL, suggesting its potential as an antibacterial agent. Other related compounds showed varying degrees of activity against different bacterial strains .

Anti-inflammatory Activity

While specific data on the anti-inflammatory activity of this compound is limited, related oxadiazole compounds have been reported to possess anti-inflammatory properties. This suggests that further investigation into the inflammatory response modulation by this compound could be beneficial.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the oxadiazole ring contributes to its biological activity through interactions with various cellular targets involved in tumor growth and bacterial proliferation.

Q & A

Q. How do electronic effects of substituents on the isobutyl group influence derivatization?

  • Answer: Electron-withdrawing groups (e.g., -CF3) reduce nucleophilicity at the oxadiazole ring, hindering electrophilic substitution. Conversely, electron-donating groups (e.g., -OCH3) enhance reactivity for further functionalization, as demonstrated in similar 1,2,4-oxadiazole systems .

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